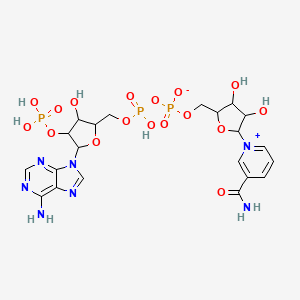

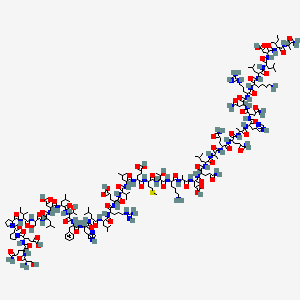

NADP zwitterion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nicotinamide adenine dinucleotide phosphate zwitterion is a fundamental metabolite produced by all living cells. It is a low-molecular-weight, non-protein organic compound that participates in enzymatic reactions as a dissociable acceptor or donor of chemical groups or electrons . Nicotinamide adenine dinucleotide phosphate zwitterion is a structural derivative of nucleoside and plays a crucial role in various biological processes .

Métodos De Preparación

The preparation of zwitterionic compounds, including nicotinamide adenine dinucleotide phosphate zwitterion, can be achieved through various synthetic routes. One common method involves radical polymerization, which is easy to operate and allows for the formation of zwitterionic monomers such as methacrylate, acrylate, and methacrylamide . Another method is polymer coupling, where different polymer chains are linked together to form the desired zwitterionic compound . Additionally, self-assembly through physical interactions, such as supramolecular hydrogel formation, can also be used to prepare zwitterionic compounds .

Análisis De Reacciones Químicas

Nicotinamide adenine dinucleotide phosphate zwitterion undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a coenzyme in enzymatic reactions, participating as a dissociable acceptor or donor of chemical groups or electrons . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Aplicaciones Científicas De Investigación

Nicotinamide adenine dinucleotide phosphate zwitterion has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions, facilitating the transfer of electrons and chemical groups . In biology, it plays a crucial role in metabolic pathways, including glycolysis and the citric acid cycle . In medicine, nicotinamide adenine dinucleotide phosphate zwitterion is involved in cellular processes such as DNA repair, cell survival, and apoptosis . It is also used in the development of biosensors and flexible wearable devices due to its excellent biocompatibility and resistance to non-specific protein adsorption .

Mecanismo De Acción

The mechanism of action of nicotinamide adenine dinucleotide phosphate zwitterion involves its role as a coenzyme in enzymatic reactions. It participates in redox reactions by accepting or donating electrons, thereby facilitating various metabolic processes . The molecular targets of nicotinamide adenine dinucleotide phosphate zwitterion include enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases . These enzymes catalyze the transfer of electrons and chemical groups, enabling the compound to exert its effects on cellular processes .

Comparación Con Compuestos Similares

Nicotinamide adenine dinucleotide phosphate zwitterion is similar to other coenzymes such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide. it is unique in its ability to participate in both oxidation and reduction reactions, making it a versatile coenzyme in various metabolic pathways . Similar compounds include nicotinamide adenine dinucleotide, flavin adenine dinucleotide, and coenzyme A . Each of these compounds has distinct roles in cellular metabolism, but nicotinamide adenine dinucleotide phosphate zwitterion stands out due to its zwitterionic nature and its involvement in a wide range of enzymatic reactions .

Propiedades

Fórmula molecular |

C21H28N7O17P3 |

|---|---|

Peso molecular |

743.4 g/mol |

Nombre IUPAC |

[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39) |

Clave InChI |

XJLXINKUBYWONI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13397872.png)

![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)

![3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)

![3-[3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13397886.png)

![2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B13397902.png)